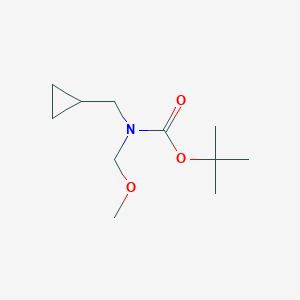








|
REACTION_CXSMILES
|
[CH:1]1([CH2:4][NH:5][C:6](=[O:12])[O:7][C:8]([CH3:11])([CH3:10])[CH3:9])[CH2:3][CH2:2]1.[Li]CCCC.Cl[CH2:19][O:20][CH3:21]>C1COCC1>[CH:1]1([CH2:4][N:5]([CH2:19][O:20][CH3:21])[C:6](=[O:12])[O:7][C:8]([CH3:9])([CH3:11])[CH3:10])[CH2:2][CH2:3]1
|


|
Name
|
|
|
Quantity
|
11.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC1)CNC(OC(C)(C)C)=O
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
28.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Li]CCCC
|
|
Name
|
|
|
Quantity
|
5.79 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCOC
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
|
Type
|
CUSTOM
|
|
Details
|
to stir at −78° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
to stir
|
|
Type
|
TEMPERATURE
|
|
Details
|
while warming to −20° C. for 10 minutes
|
|
Duration
|
10 min
|
|
Type
|
STIRRING
|
|
Details
|
continued stirring at that temperature for another 10 minutes
|
|
Duration
|
10 min
|
|
Type
|
ADDITION
|
|
Details
|
was added via syringe
|
|
Type
|
STIRRING
|
|
Details
|
to stir overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
TEMPERATURE
|
|
Details
|
with warming
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction was then quenched with 1 N HCl
|
|
Type
|
CUSTOM
|
|
Details
|
the organic layer separated
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was then extracted with DCM (2×)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the combined organic portions were dried with MgSO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
The crude material was purified
|
|
Type
|
WASH
|
|
Details
|
eluting 10:1 Hex/EtOAc
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CC1)CN(C(OC(C)(C)C)=O)COC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 12.8 g | |
| YIELD: PERCENTYIELD | 91% | |
| YIELD: CALCULATEDPERCENTYIELD | 90.9% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |